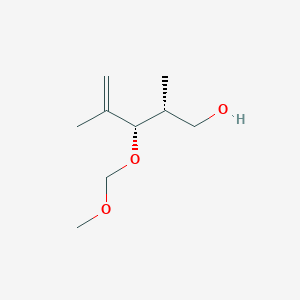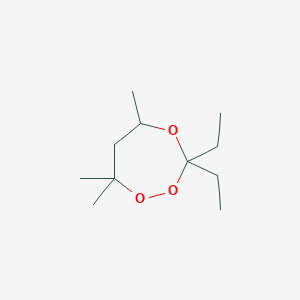
3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane: is an organic compound with the molecular formula C11H22O3 It belongs to the class of trioxepanes, which are cyclic ethers containing three oxygen atoms in a seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with a suitable diol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-80°C) to facilitate the cyclization process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding oxides or peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace one of the oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Halides, amines, solvents like dichloromethane, moderate temperatures.
Major Products:
Oxidation: Oxides, peroxides.
Reduction: Alcohols, ethers.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Chemistry: 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers. Its reactivity and stability make it suitable for investigating metabolic pathways and enzyme mechanisms.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its cyclic ether structure can be modified to enhance biological activity and selectivity.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic ether structure allows it to fit into specific binding sites, influencing the activity of enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
類似化合物との比較
3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxane: Similar structure but with a six-membered ring.
3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxolane: Similar structure but with a five-membered ring.
Uniqueness: 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This larger ring size can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
400728-78-1 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
3,3-diethyl-5,7,7-trimethyl-1,2,4-trioxepane |
InChI |
InChI=1S/C11H22O3/c1-6-11(7-2)12-9(3)8-10(4,5)13-14-11/h9H,6-8H2,1-5H3 |
InChIキー |
DTOPTFBGSXDAQM-UHFFFAOYSA-N |
正規SMILES |
CCC1(OC(CC(OO1)(C)C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



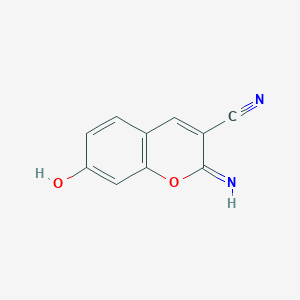
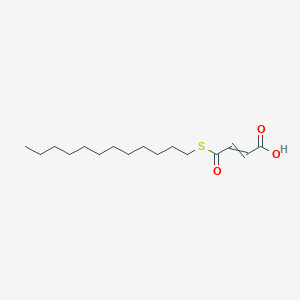
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
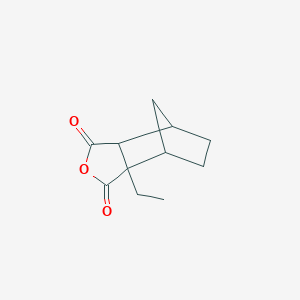
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
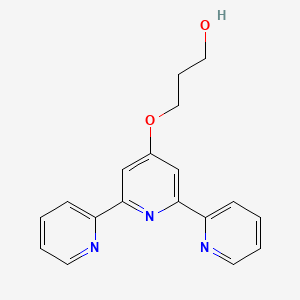
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)

![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
